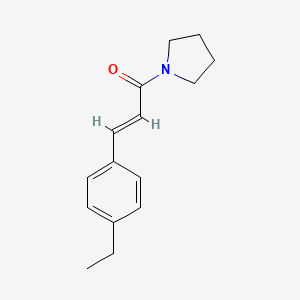
3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is an organic compound characterized by the presence of an ethyl-substituted phenyl ring, a pyrrolidine ring, and a propenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-ethylbenzaldehyde with acetone to form 4-ethylchalcone.
Michael Addition: The 4-ethylchalcone undergoes a Michael addition with pyrrolidine to yield the final product.
The reaction conditions for these steps generally include:
Aldol Condensation: Carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at room temperature.
Michael Addition: Conducted in an organic solvent like ethanol or methanol, with the reaction mixture being stirred at elevated temperatures (50-70°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 4-ethylbenzoic acid or 4-ethylbenzophenone.
Reduction: Production of 3-(4-ethylphenyl)-1-(pyrrolidin-1-yl)propan-1-one or 3-(4-ethylphenyl)-1-(pyrrolidin-1-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- 3-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- 3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
Uniqueness
3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile compared to similar compounds.
Propriétés
Formule moléculaire |
C15H19NO |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
(E)-3-(4-ethylphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H19NO/c1-2-13-5-7-14(8-6-13)9-10-15(17)16-11-3-4-12-16/h5-10H,2-4,11-12H2,1H3/b10-9+ |
Clé InChI |
XJXGZGGEDOXYCR-MDZDMXLPSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)/C=C/C(=O)N2CCCC2 |
SMILES canonique |
CCC1=CC=C(C=C1)C=CC(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


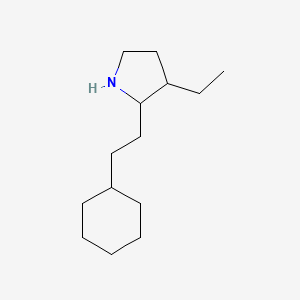
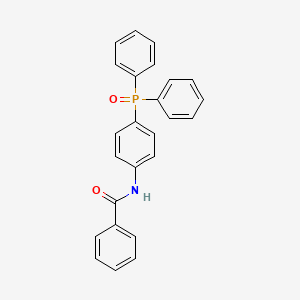
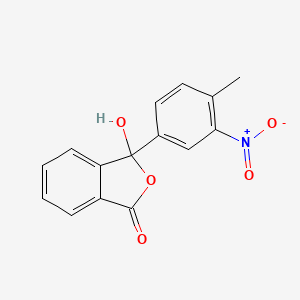
![2-(Aminomethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B15209119.png)
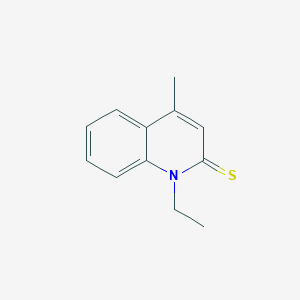
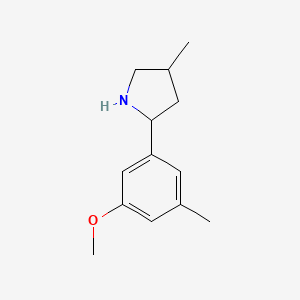
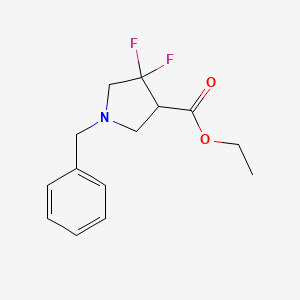

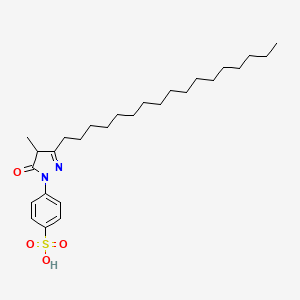

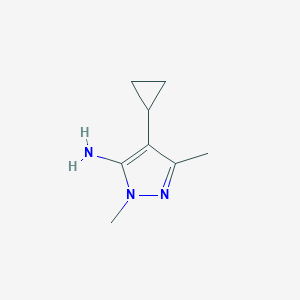
![2-(Difluoromethoxy)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15209171.png)
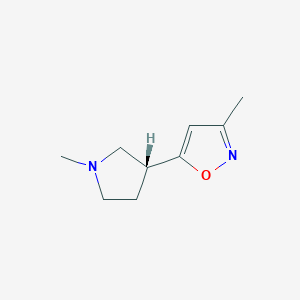
![3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde](/img/structure/B15209201.png)
